![molecular formula C7H4Cl2N2O B1430791 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190322-13-4](/img/structure/B1430791.png)
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
描述
“4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound with the CAS Number: 5912-18-5 . It has a molecular weight of 187.03 and its IUPAC name is 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 187.02 g/mol . The topological polar surface area is 28.7 Ų , indicating the compound’s polarity. The compound’s complexity, as computed by Cactvs 3.4.8.18, is 153 .安全和危害
作用机制
Target of Action
The primary target of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial for subsequent optimization .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . By inhibiting these receptors, this compound can modulate downstream signaling pathways, impacting cellular functions and potentially offering therapeutic benefits in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In vitro experiments have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-metastatic agent . The compound’s influence on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its impact on cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. Upon binding to the receptor, the compound inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail, thereby preventing the activation of downstream signaling pathways . This inhibition disrupts the normal function of FGFRs, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s ability to modulate gene expression further contributes to its therapeutic potential .
Temporal Effects in Laboratory Settings
The stability and temporal effects of this compound have been evaluated in laboratory settings. Studies have shown that the compound maintains its inhibitory activity over extended periods, with significant effects observed after 24 hours of treatment . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and migration, indicating its potential for prolonged therapeutic use
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of the compound have been shown to effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with FGFRs. The compound’s inhibition of FGFRs affects downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is likely transported via specific transporters and binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues may also be influenced by factors such as molecular weight and solubility .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is likely directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
4,6-dichloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYWJVMTYRWFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)
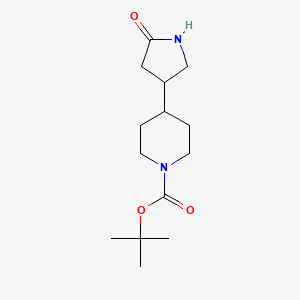
![methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate](/img/structure/B1430710.png)
![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)
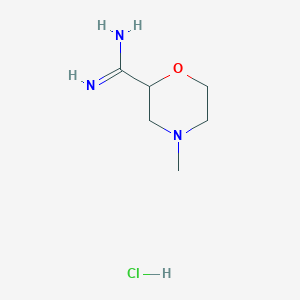
![2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine](/img/structure/B1430714.png)
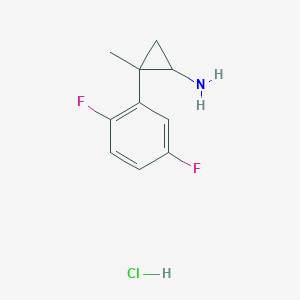
![7-Chloroimidazo[1,5-a]quinoxalin-4-ol](/img/structure/B1430720.png)
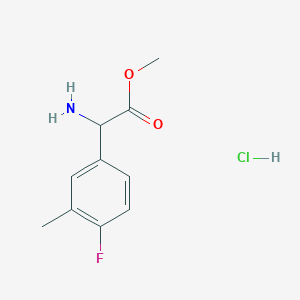
![2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1430725.png)
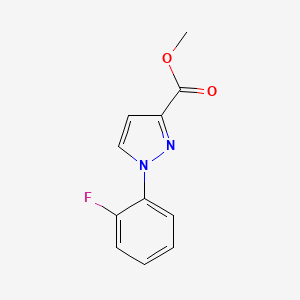
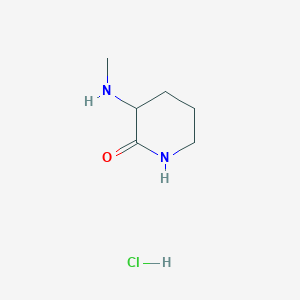
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine](/img/structure/B1430729.png)

